molecular formula C21H21FN4O2 B2951387 6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione CAS No. 847399-52-4

6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2951387
CAS RN: 847399-52-4
M. Wt: 380.423
InChI Key: POYGVQUMUXVDNA-UHFFFAOYSA-N
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Description

6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that has been extensively researched due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as FPPTP, and it has been found to have a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.

Scientific Research Applications

FPPTP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. FPPTP has also been found to have potential applications in the treatment of neurological disorders such as schizophrenia, depression, and anxiety.

Mechanism of Action

The exact mechanism of action of FPPTP is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist, as well as a serotonin 5-HT1A receptor agonist. These actions are thought to be responsible for the compound's antipsychotic, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects
FPPTP has been found to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. FPPTP has also been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of FPPTP is its wide range of biological activities, which make it a promising candidate for the development of new drugs for the treatment of neurological disorders. However, one of the main limitations of FPPTP is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on FPPTP. One direction is to investigate the compound's potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to develop new derivatives of FPPTP with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of FPPTP and its effects on the brain and other organs.

Synthesis Methods

The synthesis of FPPTP involves the reaction of 4-fluorophenylpiperazine with p-tolylisocyanate in the presence of a solvent such as acetonitrile. The reaction is then followed by the addition of a base such as triethylamine, which leads to the formation of FPPTP. The yield of the reaction is typically around 60%, and the purity of the final product can be improved through recrystallization.

properties

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c1-15-2-6-18(7-3-15)26-20(27)14-19(23-21(26)28)25-12-10-24(11-13-25)17-8-4-16(22)5-9-17/h2-9,14H,10-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYGVQUMUXVDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione

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